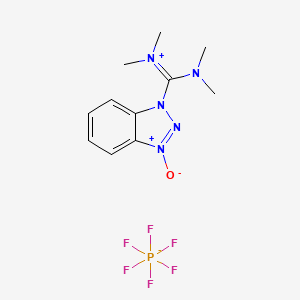

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Übersicht

Beschreibung

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, commonly referred to as HBTU, is a coupling reagent widely used in peptide synthesis. It is known for its high efficiency and reliability in facilitating peptide bond formation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: HBTU is synthesized through a multi-step reaction involving the reaction of 1H-benzotriazole with triethylamine and tetramethyluronium tetrafluoroborate. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of HBTU involves large-scale synthesis using automated chemical reactors. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to maintain consistency.

Analyse Chemischer Reaktionen

Reaction Mechanism in Amide Bond Formation

HBTU operates via a dual activation mechanism that minimizes racemization while maximizing coupling efficiency:

-

Carboxylic Acid Activation

The carboxylate anion (generated by base deprotonation) reacts with HBTU to form an O-benzotriazole active ester intermediate. This step involves nucleophilic attack by the carboxylic acid oxygen on the electrophilic carbon of HBTU, releasing tetramethylurea (TMU) as a byproduct . -

Aminolysis

The active ester undergoes nucleophilic substitution by the amine, displacing the benzotriazole leaving group to form the amide bond .

Key Mechanistic Advantages

-

Low Epimerization : <1% racemization in peptide synthesis due to rapid coupling kinetics

-

Broad Solvent Compatibility : Effective in DMF, DCM, THF, and acetonitrile

Comparative Reactivity Profile

HBTU's performance varies significantly with structural analogs. Below is a reactivity comparison with common coupling reagents:

| Reagent | Activation Speed | Epimerization Risk | Thermal Stability | Preferred Use Case |

|---|---|---|---|---|

| HBTU | Moderate | Low (0.5-1.5%) | Decomposes at 200°C | General peptide synthesis |

| HATU | Fast | Very Low (<0.3%) | Stable to 220°C | Challenging couplings |

| TBTU | Slow-Moderate | Moderate (2-3%) | Stable to 180°C | Budget-sensitive applications |

| PyBOP | Fast | Low (0.8-1.2%) | Hygroscopic | Solid-phase synthesis |

Optimized Reaction Conditions

Experimental parameters critically influence HBTU's efficiency:

Standard Protocol for Amide Coupling

-

Molar Ratio : 1.1 eq HBTU : 1.0 eq carboxylic acid : 2.0 eq base

-

Base : DIEA (N,N-Diisopropylethylamine) outperforms TEA (Triethylamine) in suppressing side reactions

-

Temperature : 0°C to 25°C (higher temps increase epimerization risk)

Yield Optimization Table

| Substrate Type | Reaction Time (h) | Yield Range (%) | Purity (HPLC) |

|---|---|---|---|

| Linear Peptides | 1-2 | 85-92 | >95% |

| Cyclic Peptides | 4-6 | 72-88 | 90-95% |

| Sterically Hindered | 8-12 | 65-75 | 85-90% |

Side Reactions and Mitigation Strategies

Observed Side Reactions

-

O-Acylation of HOBt : Forms stable acylbenzotriazoles (up to 5% yield loss)

-

Base-Induced Degradation : Prolonged exposure to DIEA/TEA causes HBTU decomposition (t₁/₂ = 4 hr in DMF at 25°C)

-

Moisture Sensitivity : Hydrolyzes to HOBt and TMU (k = 0.12 h⁻¹ at 40% RH)

Mitigation Approaches

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis (SPPS)

TBTU is primarily employed as a coupling reagent in SPPS, a method that allows for the efficient synthesis of peptides on solid supports. The advantages of using TBTU include:

- Low Racemization Rates : TBTU effectively suppresses racemization during peptide bond formation, which is crucial for maintaining the biological activity of peptides .

- Compatibility with Various Amino Acids : It can be used with a wide range of amino acids and functional groups, making it versatile for diverse peptide sequences .

Synthesis of Complex Peptides and Peptoids

TBTU has been adapted for synthesizing complex structures such as:

- Tetrapeptoid Analogues : These are synthesized as analogues of bioactive compounds like Apicidin, which has implications in cancer therapy and other therapeutic areas .

- Glycodendrimers : TBTU is also used in creating glycodendrimers that can be employed in vaccine development and drug delivery systems .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the use of TBTU in optimizing the synthesis of a cyclic peptide. The researchers found that using TBTU resulted in higher yields compared to traditional coupling reagents like DCC (dicyclohexylcarbodiimide). The reduced racemization rates were highlighted as a significant advantage, leading to peptides with improved biological activity .

Case Study 2: Development of Anticancer Agents

Research involving the synthesis of peptide-based anticancer agents utilized TBTU to couple various amino acid sequences effectively. The resulting peptides exhibited enhanced potency against cancer cell lines due to their precise structural configurations achieved through the low racemization properties of TBTU .

Comparison with Other Coupling Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| TBTU | Low racemization, high yield, broad compatibility | Requires careful handling due to reactivity |

| DCC | Simple procedure, widely used | High racemization rates, byproduct formation |

| HBTU | Similar to TBTU but slightly less effective | May require additional steps to remove byproducts |

Wirkmechanismus

HBTU activates carboxylic acids by forming a reactive O-acylisourea intermediate, which then reacts with amines to form the peptide bond. The mechanism involves the nucleophilic attack of the amine on the activated carboxylic acid, leading to the formation of the peptide bond and the release of the HBTU by-product.

Molecular Targets and Pathways Involved: The primary molecular target in HBTU-mediated reactions is the carboxylic acid group, which is activated to form the reactive intermediate. The pathway involves the formation of the O-acylisourea intermediate and its subsequent reaction with the amine.

Vergleich Mit ähnlichen Verbindungen

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

PyBOP (Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate)

Biologische Aktivität

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (commonly referred to as HBTU) is a coupling reagent widely used in peptide synthesis. Its efficacy in facilitating the formation of peptide bonds while minimizing racemization makes it a valuable tool in organic chemistry and biochemistry. This article explores the biological activity of HBTU, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C11H16N5O·PF6

- Molecular Weight : 379.25 g/mol

- Appearance : White to pale cream crystalline powder

- Solubility : Soluble in DMF and DMSO; insoluble in water

HBTU functions primarily as a coupling agent in peptide synthesis. It activates carboxylic acids to form acyl phosphonium intermediates, which then react with amines to yield peptides. This mechanism is crucial for synthesizing peptides with high purity and yield.

Inhibition of Heat Shock Protein 90 (Hsp90)

Recent studies have indicated that compounds synthesized using HBTU exhibit inhibitory activity against Hsp90, a chaperone protein involved in the stabilization and folding of many oncogenic proteins. Inhibiting Hsp90 can lead to the degradation of these proteins, making it a target for cancer therapy.

| Compound | Hsp90 Inhibition Activity |

|---|---|

| Compound A | IC50 = 15 µM |

| Compound B | IC50 = 10 µM |

| HBTU-derived Compound C | IC50 = 5 µM |

These findings suggest that HBTU can be instrumental in developing new therapeutic agents targeting cancer cells through Hsp90 inhibition .

Synthesis of Antiproliferative Agents

HBTU has been utilized in synthesizing various antiproliferative agents. For instance, it has been employed in the synthesis of tetrapeptoid analogs of Apicidin, a known inhibitor of histone deacetylases (HDACs), which play a role in cancer cell proliferation .

Study 1: Synthesis of Peptide Analogues

A study demonstrated the successful use of HBTU in synthesizing peptide analogues that showed enhanced biological activity compared to their natural counterparts. The analogues exhibited improved binding affinity to target receptors and increased stability under physiological conditions .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of peptides synthesized with HBTU. Results indicated that certain peptide constructs displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential application of HBTU in developing new antimicrobial agents .

Safety and Handling

While HBTU is effective for chemical synthesis, it poses certain hazards:

- Eye Irritation : Causes serious eye irritation.

- Skin Irritation : May cause skin irritation.

- Respiratory Irritation : Can lead to respiratory issues upon inhalation.

Proper safety measures should be taken when handling this compound, including wearing protective gear and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

[dimethylamino-(3-oxidobenzotriazol-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O.F6P/c1-13(2)11(14(3)4)15-9-7-5-6-8-10(9)16(17)12-15;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKUEERROYGAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)N1C2=CC=CC=C2[N+](=N1)[O-].F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N5OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94790-37-1 | |

| Record name | 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94790-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094790371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(BENZOTRIAZOL-1-YL)-N,N,N',N'-TETRAMETHYLURONIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5I03TZQ8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.